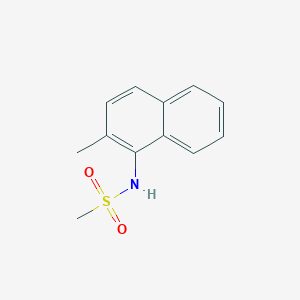

N-(2-methyl-1-naphthyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

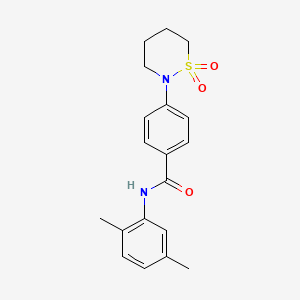

“N-(2-methyl-1-naphthyl)methanesulfonamide” is a chemical compound with the molecular formula C12H13NO2S . It has a molecular weight of 235.31 . It is sold in the form of a solid .

Molecular Structure Analysis

The InChI code for “N-(2-methyl-1-naphthyl)methanesulfonamide” is 1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“N-(2-methyl-1-naphthyl)methanesulfonamide” is a solid .Aplicaciones Científicas De Investigación

Antibacterial Activity and Chemical Synthesis

Research has demonstrated the synthesis and characterization of sulfonamide derivatives, including those similar in structure to N-(2-methyl-1-naphthyl)methanesulfonamide, for their potential antibacterial properties. The synthesized compounds were evaluated against a variety of gram-positive and gram-negative bacteria, showing significant antibacterial activity. This suggests potential applications in developing new antibacterial agents or coatings, especially considering the ongoing need for novel solutions to antibiotic resistance (Özdemir et al., 2009).

Hydrocracking and Catalysis

The compound's relevance extends to catalysis, particularly in hydrocracking processes. Research into the hydrocracking of di(1-naphthyl)methane has explored the use of novel solid acids for cleaving carbon-alkyl bridged bonds. These studies highlight the importance of such compounds in enhancing the efficiency of hydrocracking, a critical process in the petroleum industry for producing valuable fuels and chemicals (Zhao et al., 2016).

Environmental Biodegradation

Additionally, there's significant interest in the biodegradation of compounds related to N-(2-methyl-1-naphthyl)methanesulfonamide, especially in the context of environmental remediation. Studies on methanesulfonic acid and its derivatives' microbial metabolism offer insights into how these compounds can be broken down in nature. This is critical for understanding their environmental fate and for developing strategies to mitigate pollution (Kelly & Murrell, 1999).

Green Chemistry Applications

The research also points to the use of methanesulfonic acid derivatives in green chemistry applications, such as the synthesis of complex molecules. For instance, the use of methane sulfonic acid in catalyzing reactions for the synthesis of 1-(benzothiazolylamino) methyl-2-naphthols showcases the potential of these compounds in facilitating environmentally friendly chemical processes (Lotfi Far et al., 2021).

Methane Activation and Utilization

Furthermore, the role of sulfonamide compounds in methane activation and conversion processes has been explored. Studies on the direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen illustrate the potential of utilizing these compounds in developing new catalysts for methane utilization, addressing the challenge of methane's low reactivity and contributing to more sustainable chemical feedstock production (Guo et al., 2014).

Safety and Hazards

“N-(2-methyl-1-naphthyl)methanesulfonamide” is classified as a warning substance under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-(2-methylnaphthalen-1-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXSZRHFDEENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1-naphthyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)